molecular formula C5H8ClFN2 B1433961 3-Fluoropyrrolidine-3-carbonitrile hydrochloride CAS No. 1363405-64-4

3-Fluoropyrrolidine-3-carbonitrile hydrochloride

Cat. No.: B1433961
CAS No.: 1363405-64-4
M. Wt: 150.58 g/mol
InChI Key: IHTAJUCUSXGKMD-UHFFFAOYSA-N
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Description

3-Fluoropyrrolidine-3-carbonitrile hydrochloride (CAS 1363405-64-4) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a pyrrolidine ring—a saturated five-membered heterocycle—substituted with both a fluorine atom and a nitrile group at the 3-position, and is supplied as its hydrochloride salt. The molecular formula is C5H8ClFN2, and it has a molecular weight of 150.58 g/mol . Its primary research value lies in its role as a key synthon for the preparation of more complex molecules. The pyrrolidine scaffold is a common motif in pharmaceuticals and agrochemicals, and the introduction of fluorine can dramatically alter a molecule's properties, including its metabolic stability, lipophilicity, and bioavailability. The nitrile group offers a versatile handle for further chemical transformations. Fluoropyrrolidine derivatives, particularly those containing a nitrile moiety, are frequently investigated as potent inhibitors of proteases . Specifically, this compound serves as a critical intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a major class of therapeutics for the treatment of type II diabetes . Furthermore, related fluoropyrrolidine structures are utilized in the design and development of small-molecule inhibitors for immunotherapeutic targets, such as the PD-1/PD-L1 axis in oncology research . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material appropriately in a controlled laboratory environment.

Properties

IUPAC Name

3-fluoropyrrolidine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FN2.ClH/c6-5(3-7)1-2-8-4-5;/h8H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTAJUCUSXGKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C#N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363405-64-4
Record name 3-fluoropyrrolidine-3-carbonitrile hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-3-fluoropyrrolidine hydrochloride typically involves the reaction of 3-fluoropyrrolidine with cyanogen bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as triethylamine, to facilitate the formation of the cyano group .

Industrial Production Methods

In industrial settings, the production of 3-Cyano-3-fluoropyrrolidine hydrochloride may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-3-fluoropyrrolidine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.

    Oxidation and Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction, while oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.

Major Products Formed

    Nucleophilic Substitution: The major products include substituted pyrrolidines with various functional groups replacing the fluorine atom.

    Oxidation and Reduction: The major products include amines and carboxylic acids derived from the cyano group.

Scientific Research Applications

3-Cyano-3-fluoropyrrolidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Cyano-3-fluoropyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and fluorine atom play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Fluorinated Pyrrolidine Derivatives

Fluorinated pyrrolidines are widely explored for their conformational rigidity and enhanced binding properties. Key analogs include:

Compound Name Substituents Similarity Score Key Properties/Applications Reference
3-Fluoropyrrolidine hydrochloride F at C3 1.00 Chiral intermediate in drug synthesis
(3S,4R)-rel-3,4-Difluoropyrrolidine HCl F at C3 and C4 0.92 Increased steric hindrance
4-Fluoropiperidine hydrochloride F at C4 (piperidine ring) 0.81 Broader ring system alters conformation
  • Key Insight : The 3-fluorine position in the target compound provides optimal steric and electronic effects compared to difluoro or piperidine analogs, which may exhibit reduced selectivity due to over-substitution or ring-size differences .

Carbonitrile-Containing Analogs

Notable examples:

Compound Name Substituents Key Differences Applications Reference
(S)-Pyrrolidine-2-carbonitrile hydrochloride CN at C2, no F Altered substituent position Intermediate for chiral ligands
5-Fluoro-6-(trifluoromethyl)pyridine-3-carbonitrile CN at C3 (pyridine ring), F/CF3 Heteroaromatic vs. saturated ring Agrochemical precursors
  • Key Insight : The 3-position of the carbonitrile group in the target compound maximizes electronic effects on the pyrrolidine nitrogen, whereas pyridine-based analogs (e.g., ) prioritize planar aromatic interactions .

Trifluoromethyl-Substituted Pyrrolidines

Trifluoromethyl (CF₃) groups are known for their lipophilicity and metabolic stability. Comparative

Compound Name Substituents Molecular Weight (g/mol) Applications Reference
3-(Trifluoromethyl)pyrrolidine-3-carboxylic Acid HCl CF₃ and COOH at C3 232.63 Pharmacophore for protease inhibitors
N-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide HCl CF₃, CONHMe at C3 232.63 Versatile intermediate in drug design
  • Key Insight : Replacing fluorine with CF₃ increases steric bulk and lipophilicity, which may improve membrane permeability but reduce target specificity compared to the target compound .

Aromatic-Substituted Pyrrolidines

Example:

Compound Name Substituents Key Differences Applications Reference
3-(2-Bromophenyl)pyrrolidine HCl Br-Ph at C3 Aromatic vs. aliphatic substitution CNS drug candidates
  • Key Insight : The bromophenyl group in enhances lipophilicity but may introduce toxicity risks, whereas the fluorine and nitrile in the target compound balance polarity and safety .

Biological Activity

3-Fluoropyrrolidine-3-carbonitrile hydrochloride is a fluorinated derivative of pyrrolidine, characterized by the presence of a fluorine atom and a cyano group. This compound has garnered attention in pharmaceutical research due to its potential biological activity, particularly in enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Chemical Formula: C4_4H8_8ClFN
  • Molecular Weight: 125.57 g/mol
  • CAS Number: 1363405-64-4

The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom and the cyano group enhances the compound's binding affinity and selectivity, which is crucial for modulating biological processes.

Key Mechanisms:

  • Enzyme Inhibition: The compound can inhibit various enzymes, impacting metabolic pathways.
  • Receptor Binding: Its structure allows it to bind effectively to certain receptors, influencing signal transduction pathways.

Biological Activity

Research has demonstrated that this compound exhibits significant biological activity across various domains:

Enzyme Inhibition Studies

In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic processes. For example, it has been tested against tyrosine kinases with an observed pIC50_{50} value of 6.73, indicating its potency as an inhibitor .

Case Study: Protein-Ligand Interactions

A study exploring the interaction of this compound with human PD-L1 revealed that it could disrupt PD-1/PD-L1 binding effectively. This finding suggests its potential role in cancer immunotherapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameKey FeaturesBiological Activity
3-FluoropyrrolidineLacks cyano groupModerate enzyme inhibition
Pyrrolidine-3-carbonitrileLacks fluorine atomLow receptor binding
1-Benzyl-3-fluoropyrrolidineContains benzyl group; higher lipophilicityEnhanced enzyme inhibition

Applications in Drug Discovery

The dual functional groups in this compound make it a valuable building block for drug discovery. Its ability to modulate biological targets can lead to the development of novel therapeutic agents.

Potential Therapeutic Applications:

  • Cancer Treatment: As indicated by its ability to inhibit PD-L1, it may serve as a candidate for cancer immunotherapy.
  • Neurological Disorders: Its interaction with neurotransmitter receptors could provide insights into treatments for neurological conditions.

Q & A

Q. Key Parameters :

  • Temperature control (−50°C) during fluorination minimizes side reactions .
  • Chiral HPLC or polarimetry validates enantiomeric excess (>98% ee) .

Basic: Which analytical methods are optimal for assessing purity and structural integrity?

Methodological Answer:

  • HPLC : Adapt conditions from clonidine hydrochloride analysis :
    • Column: Kromasil C18 (150 mm × 4.6 mm, 5 µm).
    • Mobile Phase: 0.03 mol·L⁻¹ KH₂PO₄:MeOH (70:30), 1 mL·min⁻¹ flow.
    • Detection: UV at 207 nm (adjusted for cyano/fluorine absorption).
  • Mass Spectrometry (HRMS-ESI) : Confirm molecular ion peaks (e.g., calculated for C₅H₇FClN₂: m/z 157.02) .
  • ¹H/¹³C NMR : Verify absence of impurities (e.g., δ ~3.5–4.0 ppm for pyrrolidine protons) .

Q. Validation :

  • Linearity: 1–50 µg/mL (R² > 0.999).
  • Recovery: 98–102% for spiked samples .

Advanced: How can researchers resolve contradictory yield data when varying fluorinating agents?

Methodological Answer:
Contradictions often arise from competing reaction pathways (e.g., overfluorination or ring-opening). Systematic analysis includes:

Design of Experiments (DoE) : Vary fluorinating agents (e.g., SF₄, DAST, Selectfluor®) and monitor yields.

Mechanistic Probes :

  • Kinetic Studies : Track intermediates via in-situ NMR.
  • DFT Calculations : Compare activation energies for fluorination pathways.

Byproduct Identification : Use LC-MS/MS to detect side products (e.g., decyanated or dimerized species) .

Q. Case Study :

  • Sulfuryl chloride in CH₂Cl₂ at −50°C achieved 85% yield, while DAST at 0°C led to 60% due to competing elimination .

Advanced: What strategies stabilize this compound under varying storage conditions?

Methodological Answer:
Stability challenges include hygroscopicity and thermal decomposition. Mitigation strategies:

Storage Conditions :

  • Temperature : −20°C in sealed, argon-purged vials (prevents hydrolysis of the nitrile group) .
  • Desiccants : Use molecular sieves (3Å) in packaging.

Stability-Indicating Assays :

  • Monitor degradation via HPLC (e.g., new peaks at t = 8–10 min indicate hydrolysis).
  • Accelerated aging (40°C/75% RH for 4 weeks) quantifies shelf life .

Q. Experimental Validation :

  • Compare reaction rates with 3-H vs. 3-F derivatives in acetylation (e.g., 3-F shows 40% lower reactivity) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoropyrrolidine-3-carbonitrile hydrochloride
Reactant of Route 2
3-Fluoropyrrolidine-3-carbonitrile hydrochloride

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